molecular formula C27H29FN4O3 B2719243 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(m-tolyl)urea CAS No. 896365-46-1

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(m-tolyl)urea

Cat. No. B2719243
CAS RN: 896365-46-1
M. Wt: 476.552
InChI Key: XMUJVQJJOBZRJU-UHFFFAOYSA-N
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Description

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(m-tolyl)urea is a useful research compound. Its molecular formula is C27H29FN4O3 and its molecular weight is 476.552. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Development of Novel Derivatives : The synthesis of novel amide and urea derivatives of thiazol-2-ethylamines has shown significant activity against Trypanosoma brucei rhodesiense, highlighting the potential of such compounds in developing treatments for human African trypanosomiasis. These compounds exhibit potent in vitro activity and selectivity for the parasite, with some derivatives showing IC50 values below 100nM (Patrick et al., 2016).

  • Antiglycation and Urease Inhibitory Activities : Urea and thiourea derivatives of glutamic acid conjugated to benzisothiazole have been evaluated for their in vitro antiglycation and urease inhibitory activities, demonstrating the chemical versatility and potential therapeutic applications of such compounds (Sharma et al., 2013).

Antimicrobial and Anticancer Applications

  • Antimicrobial Activities : New N-(substituted phenyl)-N′-[2,3-dihydro-2-oxido-3-(4′-fluorophenyl)-1H-(1,3,2)benzoxazaphosphorin 2-yl]ureas have shown good antimicrobial activity, indicating the potential use of such compounds in treating bacterial infections (Haranath et al., 2007).

  • Anticancer Agents : The design and synthesis of thiourea-/urea-benzimidazole derivatives as anticancer agents have resulted in compounds with promising in vitro anticancer activity against breast cancer cell lines. These findings support further development of such derivatives as potential anticancer therapies (Siddig et al., 2021).

Chemical Synthesis and Characterization

  • Synthetic Methodologies : Research into the synthesis of 1-(alkylamino)isochromans and related compounds has provided insights into the development of hypotensive agents with peripheral and central activities, demonstrating the importance of chemical synthesis in discovering new therapeutic agents (Mccall et al., 1982).

  • Crystal Structure Analysis : The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid has been determined, contributing to the understanding of molecular conformations and aiding in the design of compounds with desired biological properties (Faizi et al., 2016).

properties

IUPAC Name

1-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29FN4O3/c1-19-5-4-6-21(15-19)30-27(33)29-17-24(20-9-10-25-26(16-20)35-18-34-25)32-13-11-31(12-14-32)23-8-3-2-7-22(23)28/h2-10,15-16,24H,11-14,17-18H2,1H3,(H2,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUJVQJJOBZRJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(m-tolyl)urea

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